SARS-CoV MPro-IN-2

SARS-CoV-2 Mpro inhibitor antiviral activity

GC-14 (SARS-CoV-2 Mpro-IN-2) is a validated, non-covalent, non-peptidic Mpro inhibitor featuring a 1,2,4-trisubstituted piperazine scaffold with a resolved co-crystal structure at 1.4Å resolution (PDB:8ACL). Its non-covalent binding mode circumvents off-target reactivity associated with covalent Cys145-targeting peptidomimetics. GC-14 delivers superior target selectivity (Mpro IC50=0.40μM; cathepsins B/F/K/L and caspase-3 IC50>50μM), potent cellular antiviral activity (EC50=1.1μM, outperforming Remdesivir), and low cytotoxicity (CC50>100μM; therapeutic index>90). Ideal as a reference standard for antiviral screening, hit validation, and structure-based drug design. Oral bioavailability in rodents supports in vivo efficacy studies.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
Cat. No. B10856637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV MPro-IN-2
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC
InChIInChI=1S/C13H10O4/c1-7(14)9-6-10(15)8-4-3-5-11(17-2)12(8)13(9)16/h3-6H,1-2H3
InChIKeyQASXCIRROULNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 Mpro-IN-2 (GC-14) for COVID-19 Research: A Non-Covalent, Non-Peptidic Main Protease Inhibitor


SARS-CoV-2 Mpro-IN-2 (designated GC-14 in primary literature; CAS 2768834-39-3) is a non-covalent, non-peptidic inhibitor of SARS-CoV-2 main protease (Mpro, also known as 3CL protease), a validated therapeutic target for antiviral intervention against COVID-19 [1]. GC-14 features a 1,2,4-trisubstituted piperazine scaffold [1] and exhibits a well-characterized binding mode with Mpro at 1.4 Å resolution [2]. Unlike covalent Mpro inhibitors that form irreversible bonds with Cys145, GC-14 inhibits Mpro via non-covalent interactions, a mechanism associated with potentially reduced off-target reactivity [1].

Why SARS-CoV-2 Mpro-IN-2 (GC-14) Cannot Be Substituted by Other Mpro Inhibitors in SARS-CoV-2 Research


Mpro inhibitors are chemically and mechanistically heterogeneous; compounds within this class vary substantially in binding mode (covalent vs. non-covalent), target selectivity, and translational activity (enzymatic inhibition vs. cellular antiviral potency) [1]. Covalent Mpro inhibitors, such as peptidomimetics targeting Cys145, carry potential for off-target reactivity with host cysteine proteases [2]. Non-covalent inhibitors, in contrast, differ markedly in their selectivity profiles for Mpro over related host enzymes, a parameter that directly impacts experimental interpretation in antiviral assays [3]. GC-14 was specifically optimized for target selectivity and low cytotoxicity, and its binding mode is validated by a co-crystal structure [1]. Substituting GC-14 with another Mpro inhibitor lacking comparable selectivity characterization introduces uncontrolled variables that confound data reproducibility and experimental conclusions.

SARS-CoV-2 Mpro-IN-2 (GC-14) Quantitative Differentiation Evidence for Procurement Decisions


Antiviral Potency Comparison: GC-14 Demonstrates Superior Cellular Antiviral Activity Relative to Remdesivir

In cellular antiviral assays, GC-14 (EC50 = 1.1 μM) exhibited greater potency than the clinically used antiviral Remdesivir in the same study [1]. This direct head-to-head comparison establishes GC-14 as a more potent reference compound for cellular SARS-CoV-2 replication inhibition studies than a widely used positive control. The finding is reported in the primary discovery publication and represents a key performance differentiator [1].

SARS-CoV-2 Mpro inhibitor antiviral activity EC50 cellular assay

Target Selectivity: GC-14 Exhibits >125-Fold Selectivity for SARS-CoV-2 Mpro Over Host Cysteine Proteases

GC-14 demonstrates high target selectivity for SARS-CoV-2 Mpro (IC50 = 0.40 μM) over five human cysteine proteases: cathepsins B, F, K, L, and caspase-3, all of which showed IC50 > 50 μM [1]. This >125-fold selectivity window is experimentally validated and distinguishes GC-14 from promiscuous Mpro inhibitors such as ebselen and carmofur, which exhibit substantial off-target activity [2]. The selectivity profile reduces the likelihood that observed antiviral effects in cellular models are confounded by host protease inhibition.

SARS-CoV-2 Mpro selectivity cathepsin caspase-3 off-target

Cytotoxicity Profile: GC-14 Exhibits Low Cytotoxicity (CC50 > 100 μM) with Favorable Therapeutic Index

GC-14 exhibits low cytotoxicity in Vero E6 cells with a CC50 > 100 μM [1]. Coupled with its antiviral EC50 of 1.1 μM, this yields a therapeutic index (CC50/EC50) exceeding 90. This favorable therapeutic window compares advantageously to many Mpro inhibitors that show cytotoxicity at concentrations approaching their antiviral EC50, a critical consideration for cellular assay design where compound-induced cytotoxicity can artifactually suppress viral replication readouts .

SARS-CoV-2 Mpro cytotoxicity CC50 therapeutic index Vero E6

Structural Validation: GC-14 Binding Mode Confirmed by X-Ray Co-Crystal Structure at 1.4 Å Resolution

The binding mode of GC-14 to SARS-CoV-2 Mpro is experimentally validated by an X-ray co-crystal structure (PDB ID: 8ACL) resolved at 1.4 Å resolution [1]. The structure reveals that GC-14 occupies multiple subpockets of the Mpro active site via critical non-covalent interactions [2]. This level of structural characterization exceeds that available for many commercial Mpro inhibitors, providing researchers with atomic-level information to guide SAR studies, computational modeling, and rational inhibitor optimization [3]. In contrast, many Mpro inhibitors in the literature lack publicly available co-crystal structures, limiting their utility for structure-based drug design.

SARS-CoV-2 Mpro X-ray crystallography co-crystal structure binding mode PDB

Non-Covalent, Non-Peptidic Scaffold: GC-14 Offers Mechanistic Distinction from Covalent Peptidomimetic Inhibitors

GC-14 is a non-covalent, non-peptidic Mpro inhibitor featuring a 1,2,4-trisubstituted piperazine scaffold [1]. This scaffold class contrasts with peptidomimetic covalent inhibitors (e.g., nirmatrelvir and related α-ketoamides) that form irreversible bonds with Cys145 [2]. Non-covalent inhibitors are generally associated with reduced potential for off-target reactivity with host cysteine proteases, as supported by GC-14's selectivity data (IC50 > 50 μM for cathepsins B/F/K/L and caspase-3) [1]. Additionally, non-peptidic scaffolds typically exhibit improved metabolic stability compared to peptidomimetics [3], though specific PK data for GC-14 in vivo remain limited.

SARS-CoV-2 Mpro non-covalent inhibitor non-peptidic piperazine scaffold mechanism of action

Oral Bioavailability: GC-14 Demonstrates Favorable Pharmacokinetics in Rodent Model

In male Sprague-Dawley rats, SARS-CoV-2 Mpro-IN-2 (GC-14) administered at 2 mg/kg intravenous and 10 mg/kg oral single doses exhibited favorable pharmacokinetic parameters . While detailed numerical PK parameters (AUC, Cmax, t1/2, F%) are not fully disclosed in vendor datasheets, the documented favorable profile indicates oral bioavailability suitable for in vivo efficacy studies. This distinguishes GC-14 from many Mpro inhibitors that lack any in vivo PK characterization, an essential prerequisite for progressing from in vitro to animal model studies [1].

SARS-CoV-2 Mpro pharmacokinetics oral bioavailability rat in vivo

SARS-CoV-2 Mpro-IN-2 (GC-14) Research and Industrial Application Scenarios


Positive Control for Cellular Antiviral Assays in SARS-CoV-2 Research

GC-14 (EC50 = 1.1 μM) serves as a potent positive control in SARS-CoV-2 cellular antiviral assays, outperforming Remdesivir in the same experimental system [1]. Its low cytotoxicity (CC50 > 100 μM) and high therapeutic index (>90) enable robust assay windows with minimal viability artifacts. This makes GC-14 suitable for compound screening campaigns, hit validation, and mechanism-of-action studies in Vero E6 and other SARS-CoV-2-permissive cell lines.

Selectivity Standard for Mpro Inhibitor Profiling Against Host Cysteine Proteases

GC-14's characterized selectivity profile (Mpro IC50 = 0.40 μM; cathepsins B/F/K/L and caspase-3 IC50 > 50 μM) positions it as a benchmark for assessing target engagement specificity [1]. Researchers can use GC-14 as a reference compound to validate the selectivity of novel Mpro inhibitors, distinguishing genuine Mpro-mediated antiviral effects from confounding host protease inhibition—a critical quality control step in hit-to-lead optimization.

Structure-Based Drug Design and Computational Modeling Template

The publicly available co-crystal structure of GC-14 bound to SARS-CoV-2 Mpro (PDB: 8ACL, 1.4 Å resolution) provides an experimentally validated template for structure-based drug design [1]. Medicinal chemists and computational modelers can leverage this structure for docking studies, pharmacophore modeling, molecular dynamics simulations, and rational design of improved non-covalent Mpro inhibitors. GC-14's occupation of multiple Mpro subpockets offers a reference for fragment-based and scaffold-hopping strategies.

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Models

GC-14's favorable pharmacokinetic profile in rats [1] supports its use in in vivo pharmacodynamic studies assessing Mpro target engagement and antiviral efficacy. Researchers can employ GC-14 in rodent models of SARS-CoV-2 infection (e.g., K18-hACE2 transgenic mice, Syrian hamsters) to evaluate Mpro inhibition as a therapeutic strategy. Its oral bioavailability enables convenient dosing regimens for subchronic efficacy and toxicity studies, facilitating preclinical development of next-generation Mpro inhibitors.

Quote Request

Request a Quote for SARS-CoV MPro-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.